molecular formula C11H8BrNO B13928440 2-Bromo-1-quinolin-2-ylethanone

2-Bromo-1-quinolin-2-ylethanone

Cat. No.: B13928440
M. Wt: 250.09 g/mol
InChI Key: RRZSOVOXHBTJJB-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-quinolinyl)ethanone is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. The compound 2-Bromo-1-(2-quinolinyl)ethanone is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a quinoline ring. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-quinolinyl)ethanone typically involves the bromination of 1-(2-quinolinyl)ethanone. One common method includes the reaction of 1-(2-quinolinyl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of 2-Bromo-1-(2-quinolinyl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-quinolinyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethanone group can undergo oxidation to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild temperatures.

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions.

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Substituted quinoline derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

    Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-quinolinyl)ethanone is primarily attributed to its ability to interact with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes.

    Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2-quinolinyl)ethanone is unique due to the presence of the bromine atom, which imparts specific reactivity and biological properties. The bromine atom enhances the compound’s ability to undergo substitution reactions, making it a valuable intermediate in the synthesis of various derivatives. Additionally, the compound’s biological activities, such as antimicrobial and anticancer properties, make it a promising candidate for further research and development .

Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

2-bromo-1-quinolin-2-ylethanone

InChI

InChI=1S/C11H8BrNO/c12-7-11(14)10-6-5-8-3-1-2-4-9(8)13-10/h1-6H,7H2

InChI Key

RRZSOVOXHBTJJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)CBr

Origin of Product

United States

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